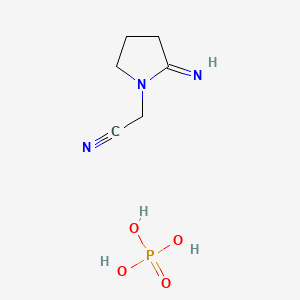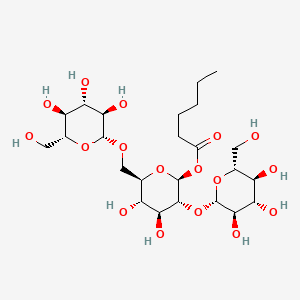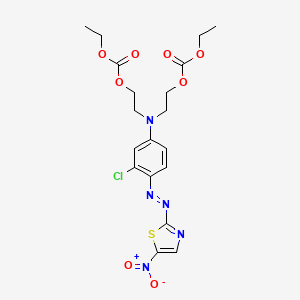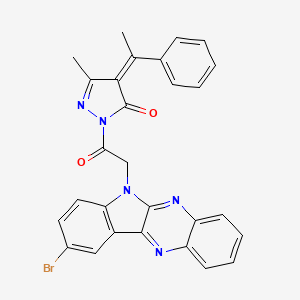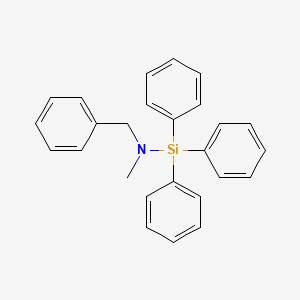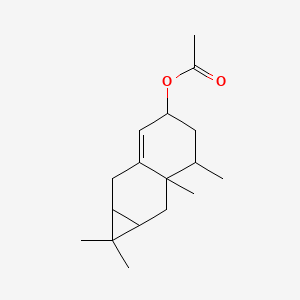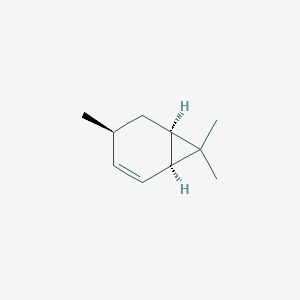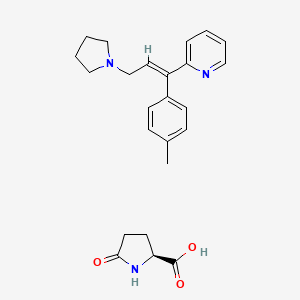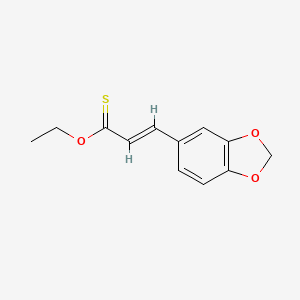
1H-1,2,4-Triazole, 1-(((4S,5R)-5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazole, 1-(((4S,5R)-5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl)- is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes a triazole ring and a dioxolane ring substituted with chlorophenyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole, 1-(((4S,5R)-5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl)- typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring through cyclization reactions involving hydrazine derivatives and nitriles. The dioxolane ring can be synthesized through acetalization reactions involving chlorophenyl-substituted aldehydes and diols.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
1H-1,2,4-Triazole, 1-(((4S,5R)-5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or the chlorophenyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions may introduce different functional groups into the chlorophenyl rings.
Wissenschaftliche Forschungsanwendungen
1H-1,2,4-Triazole, 1-(((4S,5R)-5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl)- has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for treating certain diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1H-1,2,4-Triazole, 1-(((4S,5R)-5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl)- involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The chlorophenyl groups may enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-1,2,4-Triazole: The parent compound with a simpler structure.
1,2,4-Triazole-3-thiol: A derivative with a thiol group.
1,2,4-Triazole-3-carboxylic acid: A derivative with a carboxylic acid group.
Uniqueness
1H-1,2,4-Triazole, 1-(((4S,5R)-5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl)- is unique due to its complex structure, which combines a triazole ring with a dioxolane ring and multiple chlorophenyl substitutions. This unique structure may confer specific chemical and biological properties that distinguish it from other triazole derivatives.
Eigenschaften
CAS-Nummer |
107679-88-9 |
|---|---|
Molekularformel |
C18H14Cl3N3O2 |
Molekulargewicht |
410.7 g/mol |
IUPAC-Name |
1-[[(4S,5R)-5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C18H14Cl3N3O2/c19-13-3-1-12(2-4-13)17-18(26-11-25-17,8-24-10-22-9-23-24)15-6-5-14(20)7-16(15)21/h1-7,9-10,17H,8,11H2/t17-,18-/m1/s1 |
InChI-Schlüssel |
YQXVWEIGSWVVEF-QZTJIDSGSA-N |
Isomerische SMILES |
C1O[C@@H]([C@@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1OC(C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


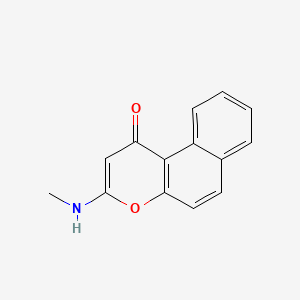
![Methyl 4-chloro-2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-YL)amino]carbonyl]-2-oxopropyl]azo]benzoate](/img/structure/B12701641.png)
